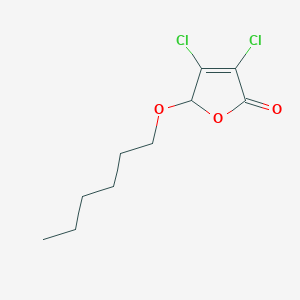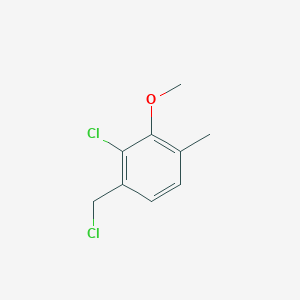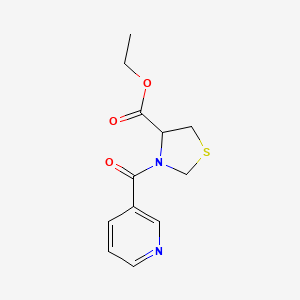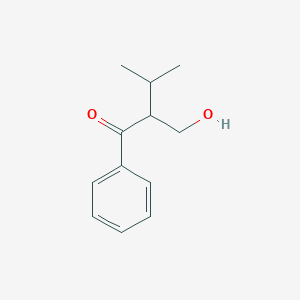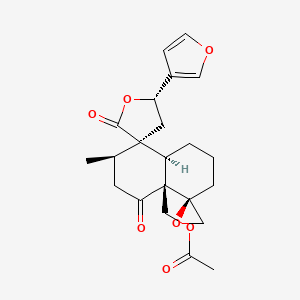![molecular formula C17H17Br B14501747 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene CAS No. 62856-33-1](/img/structure/B14501747.png)
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H17Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-propylphenyl group is attached via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene typically involves the following steps:
Bromination: The starting material, 4-[2-(4-propylphenyl)ethenyl]benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces a bromine atom at the para position of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and ethyl-substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological or chemical targets. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: This compound has a similar structure but with an ethynyl linkage instead of an ethenyl linkage.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has an additional bromine atom on the phenyl ring attached via an ethynyl linkage.
1-Bromo-4-[(4-methylphenyl)ethenyl]benzene: This compound has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-propylphenyl group attached via an ethenyl linkage
Properties
CAS No. |
62856-33-1 |
|---|---|
Molecular Formula |
C17H17Br |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-propylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H17Br/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-13H,2-3H2,1H3 |
InChI Key |
CKDOFASLUBEEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



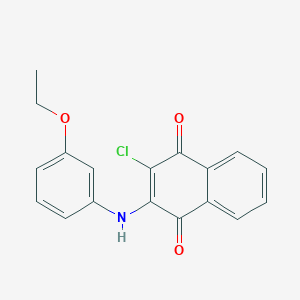


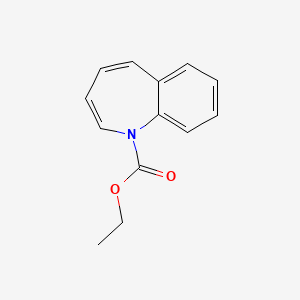
phosphanium chloride](/img/structure/B14501684.png)
